4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid
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Overview
Description
The compound “4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The main step of this synthetic route was the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd, which yielded alpelisib .Scientific Research Applications
Synthesis of Functionalized Compounds :
- A study by Zhu, Lan, and Kwon (2003) discusses the synthesis of functionalized tetrahydropyridines, highlighting the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions with N-tosylimines. This process results in compounds with complete regioselectivity and high diastereoselectivities, relevant to the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Development of Enantioselective Reduction Methods :
- Research by Talma et al. (1985) explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. These compounds, derived from pyridine-3-5-dicarboxylic acid, demonstrate potential in reducing activated carbonyl compounds to alcohols with high enantiomeric excesses, indicating their relevance in stereochemistry and asymmetric synthesis (Talma et al., 1985).
Microwave-assisted Synthesis of Derivatives :
- A study by Uguen et al. (2021) details the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which serve as intermediates for further derivatization. This research provides methods for synthesis across a range of substrates, contributing to the development of new synthetic routes for similar compounds (Uguen et al., 2021).
Antibacterial Agent Synthesis :
- The synthesis and antibacterial activity of pyridonecarboxylic acids, including 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have been explored by Egawa et al. (1984). These compounds showed promising antibacterial properties, indicating their potential in medicinal chemistry (Egawa et al., 1984).
Analytical Methods for Amino Acids :
- Research by Abe et al. (1996) discusses the derivatization of amino acids for rapid enantiomer separation in capillary gas chromatography. The study emphasizes the use of ethyl chloroformate and 2,2,2-trifluoroethyl chloroformate for the formation of N(O)-alkoxycarbonyl alkyl esters, which is significant for the analysis of amino acid enantiomers (Abe et al., 1996).
Safety and Hazards
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may affect pathways related to viral replication or other processes involving reverse transcription .
Result of Action
The compound’s interaction with reverse transcriptase suggests it may inhibit the enzyme’s activity, potentially affecting viral replication or other processes involving reverse transcription .
Properties
IUPAC Name |
(E)-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c13-8-5-7(12(14,15)16)6-19-11(8)18-4-3-17-9(20)1-2-10(21)22/h1-2,5-6H,3-4H2,(H,17,20)(H,18,19)(H,21,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPELJVPONAMK-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)/C=C/C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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